molecular formula C11H15FN2 B13338997 (3R,4R)-1-Benzyl-4-fluoropyrrolidin-3-amine

(3R,4R)-1-Benzyl-4-fluoropyrrolidin-3-amine

Cat. No.: B13338997
M. Wt: 194.25 g/mol
InChI Key: ABZJTBIFOXKWPB-GHMZBOCLSA-N
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Description

(3R,4R)-1-Benzyl-4-fluoropyrrolidin-3-amine is a chiral compound with significant interest in various fields of scientific research. This compound features a pyrrolidine ring substituted with a benzyl group and a fluorine atom, making it a valuable intermediate in organic synthesis and pharmaceutical development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-1-Benzyl-4-fluoropyrrolidin-3-amine typically involves the following steps:

    Starting Material: The synthesis begins with commercially available starting materials such as pyrrolidine and benzyl chloride.

    Chiral Resolution: The chiral centers are introduced through asymmetric synthesis or chiral resolution techniques using chiral catalysts or auxiliaries.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

    Catalysis: Employing chiral catalysts to achieve enantioselective synthesis.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-1-Benzyl-4-fluoropyrrolidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or fluorine positions using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrrolidines with various functional groups.

Scientific Research Applications

(3R,4R)-1-Benzyl-4-fluoropyrrolidin-3-amine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of (3R,4R)-1-Benzyl-4-fluoropyrrolidin-3-amine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence biochemical pathways related to neurotransmission, metabolism, or signal transduction.

Comparison with Similar Compounds

Similar Compounds

    (3R,4R)-1-Benzyl-4-methylpyrrolidin-3-amine: Similar structure but with a methyl group instead of fluorine.

    (3R,4R)-1-Benzyl-4-hydroxypyrrolidin-3-amine: Contains a hydroxyl group instead of fluorine.

Uniqueness

    Fluorine Substitution: The presence of the fluorine atom imparts unique electronic properties, enhancing the compound’s reactivity and binding affinity.

    Chirality: The chiral centers contribute to its enantioselectivity in biological and chemical processes.

This detailed article provides a comprehensive overview of (3R,4R)-1-Benzyl-4-fluoropyrrolidin-3-amine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C11H15FN2

Molecular Weight

194.25 g/mol

IUPAC Name

(3R,4R)-1-benzyl-4-fluoropyrrolidin-3-amine

InChI

InChI=1S/C11H15FN2/c12-10-7-14(8-11(10)13)6-9-4-2-1-3-5-9/h1-5,10-11H,6-8,13H2/t10-,11-/m1/s1

InChI Key

ABZJTBIFOXKWPB-GHMZBOCLSA-N

Isomeric SMILES

C1[C@H]([C@@H](CN1CC2=CC=CC=C2)F)N

Canonical SMILES

C1C(C(CN1CC2=CC=CC=C2)F)N

Origin of Product

United States

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